molecular formula C20H21NO2 B589641 (E)-N-Acetyl-N-desmethyl Doxepin CAS No. 250331-54-5

(E)-N-Acetyl-N-desmethyl Doxepin

Cat. No. B589641
CAS RN: 250331-54-5
M. Wt: 307.393
InChI Key: BFOHVOUMOVZBKO-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-N-Acetyl-N-desmethyl Doxepin” is a derivative of Doxepin, which is a psychotropic agent with antidepressant and anxiolytic properties . It is a tertiary amine that can be presented as (E) and (Z) stereoisomers . The chemical name of doxepin is (E/Z)-3-(dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine and its free base form has a chemical formula of C19H21NO with a molecular weight of 279.376 g/mol .


Synthesis Analysis

The synthesis of Doxepin involves several steps, including nucleophilic addition reaction, elimination reaction, nucleophilic substitution reaction, and neutralization reaction . The synthesis method comprises carrying out nucleophilic addition reaction on 6,11-dihydrodibenzo [b,e]oxepin-11-one (compound A) and 3-chloropropyl-tert-butyl ether (compound B) by adding magnesium powder and using THF (tetrahydrofuran) and/or anhydrous aether as a solvent .


Chemical Reactions Analysis

Doxepin’s antidepressive action is primarily associated with the inhibition of the central nervous system biogenic amine reuptake; more specifically, norepinephrine and serotonin at synaptic nerve terminals .


Physical And Chemical Properties Analysis

Doxepin is a tricyclic antidepressant with high permeability and solubility . The hydrodynamic radius increases upon drug loading, due to aggregation of the nanoparticles or increasing the drug halo around the nanoparticles .

Scientific Research Applications

Metabolite Research

(E)-N-Acetyl-N-desmethyl Doxepin is a metabolite of Doxepin . In metabolite research, it’s crucial to understand the pharmacokinetics and pharmacodynamics of drugs. This compound can be used to study the metabolic pathways of Doxepin, including its absorption, distribution, metabolism, and excretion (ADME) processes. This research can provide insights into the efficacy and safety of Doxepin as an antidepressant.

Pharmacological Studies

The effects of Doxepin on various physiological systems can be further explored by studying its metabolites like (E)-N-Acetyl-N-desmethyl Doxepin. For instance, research has shown that Doxepin can exacerbate renal damage and glucose intolerance in certain conditions . By studying its metabolites, scientists can gain a deeper understanding of the drug’s impact on renal function and glucose metabolism.

Chemical Synthesis

The synthesis of Doxepin involves the formation of E and Z isomers, and (E)-N-Acetyl-N-desmethyl Doxepin represents the E-isomer . Studying this compound helps in optimizing the synthesis process of Doxepin, ensuring the production of the desired isomer with higher purity and yield.

Drug Repurposing

Doxepin has been repurposed in some studies to ameliorate conditions like steatosis and hyperglycemia . Research into its metabolites, including (E)-N-Acetyl-N-desmethyl Doxepin, could open up new therapeutic avenues for the drug, potentially leading to treatments for other metabolic disorders.

Reference Standards

(E)-N-Acetyl-N-desmethyl Doxepin can serve as a reference standard in pharmaceutical testing . It’s essential for ensuring the quality and consistency of Doxepin in pharmaceutical formulations. By using this metabolite as a reference, analysts can accurately determine the drug’s concentration and purity in various samples.

Safety and Hazards

Doxepin should be used with care. It is toxic if swallowed and can cause eye irritation . It is advised to avoid dust formation, contact with skin and eyes, and inhalation of dust, vapor, mist, or gas . It is also recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

N-[(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)propyl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-15(22)21(2)13-7-11-18-17-9-4-3-8-16(17)14-23-20-12-6-5-10-19(18)20/h3-6,8-12H,7,13-14H2,1-2H3/b18-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOHVOUMOVZBKO-WOJGMQOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C)CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10730866
Record name N-[(3E)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)propyl]-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10730866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-Acetyl-N-desmethyl Doxepin

CAS RN

250331-54-5
Record name N-[(3E)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)propyl]-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10730866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.